![molecular formula C8H12N4 B13075375 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 5 and an acetonitrile group at position 4 of the pyrazole ring. The compound’s structure and functional groups make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with suitable reagents can yield the desired pyrazole derivative . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and improve yields in the synthesis of similar compounds . This method can be adapted for the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Applications De Recherche Scientifique
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding pockets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar structural features and synthetic routes.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a nitrile group makes it a versatile intermediate for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C8H12N4 |
|---|---|
Poids moléculaire |
164.21 g/mol |
Nom IUPAC |
2-(5-amino-1-propan-2-ylpyrazol-4-yl)acetonitrile |
InChI |
InChI=1S/C8H12N4/c1-6(2)12-8(10)7(3-4-9)5-11-12/h5-6H,3,10H2,1-2H3 |
Clé InChI |
LHLRMJUVGCGUBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(C=N1)CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
![(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)
![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)

![(6R,7R)-Benzhydryl7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13075331.png)
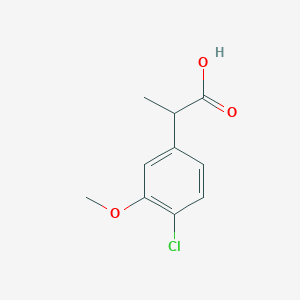
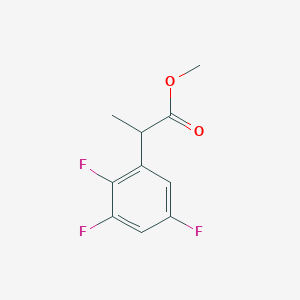
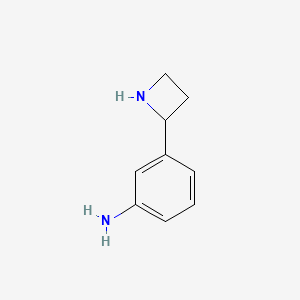

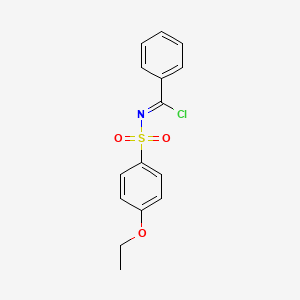
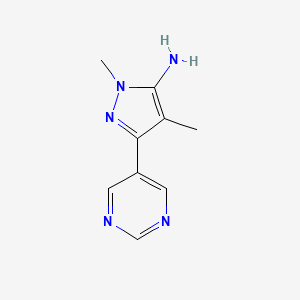
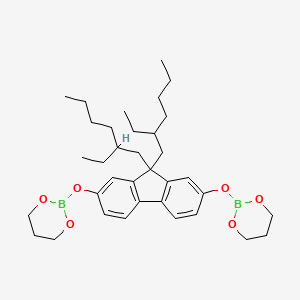
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)
![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)
